Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) is a cyclic peptide characterized by a unique sequence of amino acids that contributes to its structural complexity and biological activity. This compound belongs to a class of cyclic peptides known for their potential therapeutic applications, particularly in targeting specific receptors involved in various physiological processes.
This compound is synthesized through methods such as solid-phase peptide synthesis, which allows for the precise assembly of amino acids into a cyclic structure. The specific sequence includes D-Tyrosine, D-Arginine, L-Arginine, L-Naphthylalanine, and L-Picolinic acid, all of which are critical for its biological function.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) can be classified as a cyclic pentapeptide. Cyclic peptides are known for their enhanced stability and bioactivity compared to their linear counterparts due to the constraints imposed by their cyclic structure.
The synthesis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) typically employs solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and isolation of the final product.
The molecular structure of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) features a ring formed by five amino acids. The specific arrangement of D and L amino acids contributes to its unique conformational properties.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) can participate in various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions. Its stability is influenced by environmental factors such as pH and temperature.
The mechanism of action for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) primarily involves its binding affinity to specific receptors, such as chemokine receptors. The D-amino acids in the sequence enhance stability and specificity.
Binding studies indicate that cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) exhibits high affinity for its target receptor, with half-maximal inhibitory concentrations often in the nanomolar range, indicating potent biological activity.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) has potential applications in several fields:
The CXC chemokine receptor 4 (CXCR4) is a class A G-protein-coupled receptor (GPCR) that mediates critical physiological and pathological processes through its interaction with the chemokine ligand CXCL12 (stromal cell-derived factor-1α). This receptor is characterized by a seven-transmembrane (7TM) helical bundle, an extracellular N-terminus, and intracellular C-terminus, with structural features enabling complex signaling cascades [1] [3]. Upon CXCL12 binding, CXCR4 activates multiple downstream pathways:
Pathologically, CXCR4 overexpression is implicated in >20 cancer types (e.g., breast, prostate, ovarian cancers), where it directs metastasis to CXCL12-rich organs like bone marrow, lungs, and liver [3] [6]. Additionally, CXCR4 serves as a coreceptor for X4-tropic human immunodeficiency virus (HIV)-1 entry, forming a heterotrimeric complex with gp120 and CD4 to enable viral fusion [1] [4].
Table 1: Key Pathological Roles of CXCR4 Signaling
| Pathway Activated | Biological Consequence | Disease Association |
|---|---|---|
| PI3K/Akt | Enhanced cell survival | Tumor metastasis, Chemoresistance |
| JAK/STAT | Proliferative gene expression | Leukemia progression |
| Gαi-mediated chemotaxis | Directed cell migration | Cancer dissemination, Autoimmune inflammation |
| HIV-1 fusion complex | Viral entry into CD4⁺ cells | AIDS progression |
Targeting CXCR4 therapeutically requires ligands that overcome limitations of small molecules (e.g., AMD3100) and antibodies. Cyclic peptides offer distinct advantages:
The design of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-L-Pic-) specifically addresses CXCR4’s structural nuances:
The development of CXCR4 antagonists has progressed through iterative structural refinements:1. Bicyclam Derivatives (e.g., AMD3100):- Structure: Symmetric bicyclic amines linked by aromatic spacers.- Mechanism: Electrostatic interactions between cyclam rings and CXCR4’s Asp171 (TM4), Asp262 (TM6), and Glu288 (TM7) in the orthosteric pocket [1] [2].- Limitations: Blocks CXCL12 binding indiscriminately, disrupting homeostatic functions (e.g., hematopoietic stem cell retention) and causing toxicities [2] [6].
Table 2: Structural and Functional Comparison of CXCR4 Antagonists
| Antagonist Class | Key Structural Motifs | Binding Site | Functional Limitations |
|---|---|---|---|
| Bicyclams (AMD3100) | Cyclam rings, p-Xylyl linker | Orthosteric (Asp171, Asp262, Glu288) | Broad signaling blockade; Hematologic toxicity |
| Linear Peptides (T140) | β-Hairpin, Arg/Lys residues | CRS1 (N-terminus), CRS2 (TM bundle) | Protease sensitivity; Short half-life |
| Cyclic Pentapeptide | D-Tyr, L-Nal, L-Pic | CRS2 + TMV-TMVI cleft | Preserves homeostatic signaling |
Critical Design Elements:
This evolution culminates in a molecule that selectively inhibits pathological CXCR4 functions (e.g., metastasis, HIV entry) while sparing homeostatic roles in stem cell trafficking—a significant advance over prior chemokine receptor therapeutics [3] [6].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8